molecular formula C12H7ClN2O6S B14328294 2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene CAS No. 104044-72-6

2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene

Cat. No.: B14328294
CAS No.: 104044-72-6
M. Wt: 342.71 g/mol
InChI Key: VYKRDTRRTRFITL-UHFFFAOYSA-N
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Description

2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene is an organic compound with a complex structure that includes both nitro and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes the nitration of chlorobenzene to form 2-chloro-1-nitrobenzene, followed by sulfonation to introduce the sulfonyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and the potential hazards associated with nitro compounds.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Requires strong electrophiles and catalysts.

    Reduction: Hydrogen gas with a metal catalyst or chemical reductants.

    Nucleophilic Substitution: Strong nucleophiles like hydroxide ions under basic conditions.

Major Products

    Reduction: Amino derivatives of the compound.

    Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonyl group can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Properties

CAS No.

104044-72-6

Molecular Formula

C12H7ClN2O6S

Molecular Weight

342.71 g/mol

IUPAC Name

2-chloro-1-nitro-3-(4-nitrophenyl)sulfonylbenzene

InChI

InChI=1S/C12H7ClN2O6S/c13-12-10(15(18)19)2-1-3-11(12)22(20,21)9-6-4-8(5-7-9)14(16)17/h1-7H

InChI Key

VYKRDTRRTRFITL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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